![molecular formula C17H14N2O2S B2863487 N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide CAS No. 477710-72-8](/img/structure/B2863487.png)
N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide
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Description
Scientific Research Applications
Pharmaceutical Industry Applications
N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide: is a compound that can be utilized in the synthesis of sulfoxides and sulfinamides, which are prevalent in various pharmaceuticals. Sulfoxides, for instance, are a key pharmacophore in proton pump inhibitors like Esomeprazole, a chiral sulfoxide molecule. Similarly, the well-known drug Modafinil also contains a sulfoxide structure .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for creating sulfoxides and sulfinamides, which are integral in the synthesis of chiral molecules. These molecules are essential for developing chiral auxiliaries, ligands, and organocatalysts that are used in asymmetric catalysis .
Fine Chemical Industry
The fine chemical industry benefits from the versatility of N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide in synthesizing complex molecules with high purity, which are often required in small quantities for specialized applications such as electronics, fragrance, or dye manufacturing .
Material Production
This compound’s derivatives are used in material production, particularly in creating advanced polymers and materials that require specific chiral properties. This is crucial for developing new materials with unique optical, electronic, or mechanical properties .
Asymmetric Catalytic Synthesis
The compound is instrumental in the asymmetric catalytic synthesis of chiral sulfur-containing molecules. It has been used to discover novel chiral ligands that provide high enantioselectivities in rhodium-catalyzed asymmetric addition reactions .
Synthesis of Chiral Amino-Containing Drugs
Chiral tert-butanesulfinimide, derived from compounds like N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide , is extensively used for synthesizing chiral amino-containing drugs and their intermediates, as well as natural products .
properties
IUPAC Name |
2-(2-cyanophenyl)sulfinyl-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-2-11-19-17(20)14-8-4-6-10-16(14)22(21)15-9-5-3-7-13(15)12-18/h2-10H,1,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBNJAAAOXVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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